Iwp-2

Content Navigation

CAS Number

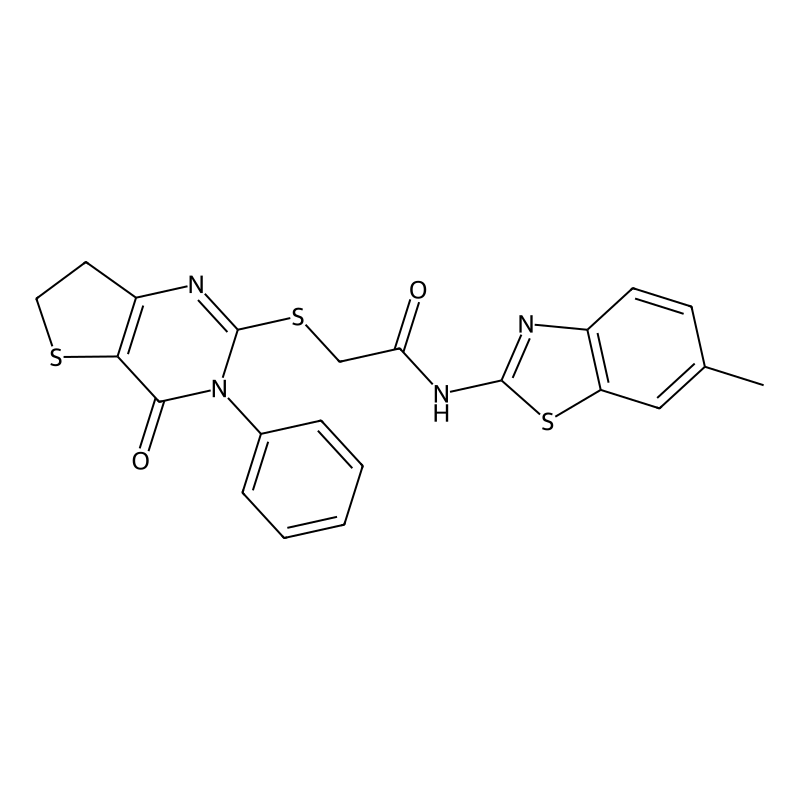

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Iwp-2 is a small molecule inhibitor of Wnt processing and secretion. It specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt proteins, which is an essential step for their secretion and signaling activity. [REFS-1, REFS-2] By inactivating PORCN, Iwp-2 blocks the production of functional Wnt ligands, making it a critical tool for studying Wnt-dependent processes in developmental biology, stem cell research, and oncology. [2] Its established biochemical potency is characterized by an IC50 of 27 nM in cell-free Wnt processing assays. [REFS-4, REFS-5]

References

- [1] Chen, B. et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol 5, 100–107 (2009).

- [3] ten Berge, D. et al. Embryonic stem cells require Wnt proteins to prevent differentiation to epiblast stem cells. Nat Cell Biol 13, 1070–1075 (2011).

Selecting a Wnt pathway inhibitor based on target alone is insufficient for ensuring experimental success. Iwp-2 acts upstream by preventing Wnt ligand secretion, a distinct mechanism from inhibitors that act downstream within the target cell, such as Tankyrase inhibitors (e.g., XAV939) which stabilize the β-catenin destruction complex. [1] This mechanistic difference is critical: Iwp-2 blocks signaling at its origin, affecting both canonical and non-canonical pathways dependent on secreted Wnts, whereas downstream inhibitors like XAV939 are specific to the canonical (β-catenin) pathway. Furthermore, even within the same class of Porcupine inhibitors, compounds like Wnt-C59 and LGK974 exhibit different potency profiles and may have distinct pharmacokinetic properties, making direct substitution risky without re-validation. [2] Therefore, the choice of inhibitor dictates the specific biological question that can be addressed and is not a simple generic substitution.

References

- [1] Huang, T. H. et al. Generation of human induced pluripotent stem cell-derived cardiomyocytes in 2D monolayer and scalable 3D suspension bioreactor cultures with reduced batch-to-batch variations. Theranostics 9, 7514-7531 (2019).

- [3] Liu, J. et al. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci USA 110, 20224–20229 (2013).

High-Potency Wnt Inhibition: Nanomolar Efficacy in Cell-Free and Cellular Assays

Iwp-2 demonstrates potent inhibition of the Wnt pathway by targeting Porcupine, with a half-maximal inhibitory concentration (IC50) of 27 nM in a cell-free assay measuring Wnt processing. [REFS-1, REFS-2] In cell-based reporter assays using HEK293T cells, it effectively suppresses Wnt/β-catenin signaling with an IC50 of 157 nM. This high potency ensures effective pathway inhibition at low concentrations, minimizing potential off-target effects and reducing the amount of compound required per experiment.

| Evidence Dimension | Half-Maximal Inhibitory Concentration (IC50) |

| Target Compound Data | 27 nM (Cell-free assay); 157 nM (HEK293T cell-based assay) |

| Comparator Or Baseline | N/A (Baseline Potency) |

| Quantified Difference | N/A |

| Conditions | Cell-free Wnt processing assay and Wnt/β-catenin signaling reporter gene assay in HEK293T cells. |

High potency translates to lower working concentrations, reducing experimental costs and minimizing the risk of off-target effects and solvent-induced cytotoxicity.

Processability & Handling: Defined Solubility in DMSO for Reproducible Stock Preparation

Iwp-2 has defined solubility characteristics in solvents critical for laboratory workflows. Its solubility is approximately 2 mg/mL in DMSO and 5 mg/mL in dimethylformamide (DMF). Technical datasheets provide clear protocols for preparing stock solutions, recommending reconstitution in pure DMSO to a concentration of 5 mM (2.33 mg/mL) or higher, which is suitable for subsequent dilution into aqueous cell culture media. [REFS-2, REFS-3] While sparingly soluble in aqueous buffers alone, this established solubility in DMSO ensures that researchers can prepare concentrated, filterable stock solutions essential for reproducible dosing in cell-based experiments.

| Evidence Dimension | Solubility |

| Target Compound Data | ~2 mg/mL (in DMSO); ~5 mg/mL (in DMF) |

| Comparator Or Baseline | Aqueous Buffer (sparingly soluble) |

| Quantified Difference | Significantly higher solubility in standard organic solvents vs. aqueous media. |

| Conditions | Standard laboratory conditions for preparing stock solutions. |

Predictable solubility in a standard laboratory solvent like DMSO is critical for creating reliable, high-concentration stock solutions, preventing compound precipitation in experiments, and ensuring accurate, reproducible results.

Mechanism-Specific Utility: Blocks Wnt Secretion Where Downstream Inhibition Fails

Unlike inhibitors that target the downstream Wnt pathway, Iwp-2 provides a tool to specifically interrogate the role of Wnt ligand secretion. In human cardiac atrial appendage stem cells (CASCs), treatment with 4 µM Iwp-2, which blocks Wnt production, did not alter active β-catenin levels. [1] In contrast, downstream inhibitors like XAV939 (2 µM) and IWR1-endo (4 µM) significantly reduced active β-catenin by 52% and 54%, respectively. [1] This demonstrates that Iwp-2 is not a generic Wnt inhibitor; it is the appropriate choice for studying processes dependent on ligand secretion and for cell types where downstream pathway components may be constitutively active or unresponsive to destruction complex stabilizers.

| Evidence Dimension | Change in Active β-catenin Level |

| Target Compound Data | No significant change (at 4 µM) |

| Comparator Or Baseline | XAV939: 52% reduction (at 2 µM); IWR1-endo: 54% reduction (at 4 µM) |

| Quantified Difference | Iwp-2 does not reduce active β-catenin, unlike downstream inhibitors. |

| Conditions | Treatment of human cardiac atrial appendage stem cells (CASCs) for 48 hours. |

This evidence confirms that Iwp-2 has a distinct, upstream mechanism, making it essential for experiments designed to specifically block the secretion of Wnt ligands without directly targeting the intracellular destruction complex.

Directed Differentiation of Pluripotent Stem Cells into Cardiomyocytes

Iwp-2 is a cornerstone reagent in widely adopted protocols for generating cardiomyocytes from human pluripotent stem cells (hPSCs). Its role is to inhibit endogenous Wnt signaling at a precise time point (typically day 3-5 of differentiation) following an initial pulse of Wnt activation (e.g., with CHIR99021). This temporal modulation is critical for specifying cardiac mesoderm and driving efficient differentiation into beating cardiomyocytes. [REFS-1, REFS-2] The high potency of Iwp-2 allows for effective pathway suppression at concentrations (e.g., 5 µM) that are compatible with maintaining cell viability and achieving high yields of cardiac troponin T (cTnT)-positive cells. [2]

Studying the Role of Wnt Secretion in Development and Disease Models

For investigations into cancer, tissue regeneration, or developmental processes where the primary biological question involves the secretion of Wnt ligands from a source cell and their effect on neighboring cells, Iwp-2 is the specific tool required. Its mechanism allows researchers to create a state of 'Wnt-ligand deficiency' without genetically altering the cells or affecting the downstream machinery within the receiving cell. [3] This is particularly relevant for studying paracrine signaling in complex co-culture systems or organoid models.

Maintaining Stem Cell Pluripotency and Preventing Spontaneous Differentiation

In certain contexts, endogenous Wnt signaling can drive stem cells away from a pluripotent state. Iwp-2 can be used to suppress this autocrine or paracrine signaling, thereby helping to maintain the self-renewal of embryonic stem cells (ESCs) and prevent their unscheduled differentiation into lineages like epiblast-like stem cells. [4] Its potent and specific action on Wnt production makes it a reliable tool for controlling the fate of stem cell cultures.

References

- [1] Lian, X. et al. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling. Proc Natl Acad Sci USA 109, E1848–E1857 (2012).

- [3] Burridge, P. W. et al. A universal system for highly efficient cardiac differentiation of human pluripotent stem cells that eliminates pluripotent markers. PLoS One 9, e90406 (2014).

- [4] Chen, B. et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol 5, 100–107 (2009).

- [5] ten Berge, D. et al. Embryonic stem cells require Wnt proteins to prevent differentiation to epiblast stem cells. Nat Cell Biol 13, 1070–1075 (2011).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.

3: Mo ML, Li MR, Chen Z, Liu XW, Sheng Q, Zhou HM. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer. Oncol Lett. 2013 May;5(5):1719-1723. Epub 2013 Mar 14. PubMed PMID: 23761839; PubMed Central PMCID: PMC3678880.

4: Naqvi SH, Naqvi SH, Bandukda MY, Naqvi SM. Present status and upcoming prospects of hedgehog pathway inhibitors in small cell lung cancer therapy. Infect Agent Cancer. 2013 May 22;8(1):17. doi: 10.1186/1750-9378-8-17. PubMed PMID: 23692865; PubMed Central PMCID: PMC3665447.

5: Loh YN, Hedditch EL, Baker LA, Jary E, Ward RL, Ford CE. The Wnt signalling pathway is upregulated in an in vitro model of acquired tamoxifen resistant breast cancer. BMC Cancer. 2013 Apr 2;13:174. doi: 10.1186/1471-2407-13-174. PubMed PMID: 23547709; PubMed Central PMCID: PMC3621642.

6: Uyama M, Kawanami M, Tamura M. Wasf2: a novel target of intermittent parathyroid hormone administration. Int J Mol Med. 2013 May;31(5):1243-7. doi: 10.3892/ijmm.2013.1315. Epub 2013 Mar 22. PubMed PMID: 23525371.

7: Arensman MD, Kovochich AN, Kulikauskas RM, Lay AR, Yang PT, Li X, Donahue T, Major MB, Moon RT, Chien AJ, Dawson DW. WNT7B mediates autocrine Wnt/β-catenin signaling and anchorage-independent growth in pancreatic adenocarcinoma. Oncogene. 2013 Feb 18. doi: 10.1038/onc.2013.23. [Epub ahead of print] PubMed PMID: 23416978.

8: Dawes LJ, Sugiyama Y, Tanedo AS, Lovicu FJ, McAvoy JW. Wnt-frizzled signaling is part of an FGF-induced cascade that promotes lens fiber differentiation. Invest Ophthalmol Vis Sci. 2013 Mar 1;54(3):1582-90. doi: 10.1167/iovs.12-11357. PubMed PMID: 23385791.

9: Huang Y, Ouyang H, Xie W, Chen X, Yao C, Han Y, Han X, Song Q, Pang D, Tang X. Moderate expression of Wnt signaling genes is essential for porcine parthenogenetic embryo development. Cell Signal. 2013 Apr;25(4):778-85. doi: 10.1016/j.cellsig.2013.01.001. Epub 2013 Jan 16. PubMed PMID: 23333243.

10: Mureli S, Gans CP, Bare DJ, Geenen DL, Kumar NM, Banach K. Mesenchymal stem cells improve cardiac conduction by upregulation of connexin 43 through paracrine signaling. Am J Physiol Heart Circ Physiol. 2013 Feb 15;304(4):H600-9. doi: 10.1152/ajpheart.00533.2012. Epub 2012 Dec 15. PubMed PMID: 23241322; PubMed Central PMCID: PMC3566487.

11: Maiti G, Naskar D, Sen M. The Wingless homolog Wnt5a stimulates phagocytosis but not bacterial killing. Proc Natl Acad Sci U S A. 2012 Oct 9;109(41):16600-5. doi: 10.1073/pnas.1207789109. Epub 2012 Sep 24. PubMed PMID: 23012420; PubMed Central PMCID: PMC3478623.